
2-(8-Hydroxyquinolin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Hydroxyquinolin-5-yl)acetic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both the quinoline ring and the hydroxy group at the 8th position imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxyquinolin-5-yl)acetic acid typically involves the following steps:
Nitrosation of 8-hydroxyquinoline:
Oxidation of the Nitroso Derivative: The nitroso derivative is then oxidized using nitric acid to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Hydroxyquinolin-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form different quinoline-based structures.
Substitution: The hydroxy group can be substituted with other functional groups to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Wissenschaftliche Forschungsanwendungen
2-(8-Hydroxyquinolin-5-yl)acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(8-Hydroxyquinolin-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A derivative used in various industrial applications.
Uniqueness
2-(8-Hydroxyquinolin-5-yl)acetic acid is unique due to the presence of the acetic acid group, which imparts additional chemical reactivity and potential biological activities compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
57434-92-1 |
---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-(8-hydroxyquinolin-5-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-9-4-3-7(6-10(14)15)8-2-1-5-12-11(8)9/h1-5,13H,6H2,(H,14,15) |
InChI-Schlüssel |
CJSVAYGVUXBHLS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.